molecular formula C20H27D9O5 B1155059 8-iso Prostaglandin F1α-d9

8-iso Prostaglandin F1α-d9

Cat. No.: B1155059
M. Wt: 365.6
InChI Key: DZUXGQBLFALXCR-PMEIYFRMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Isoprostane Research Field

Isoprostanes are a family of prostaglandin-like compounds that are generated primarily through the free-radical-catalyzed peroxidation of polyunsaturated fatty acids, such as arachidonic acid, independent of the cyclooxygenase (COX) enzymes. nih.govnih.gov The discovery of these molecules has significantly advanced the field of free radical research and lipid oxidation. nih.gov The initial isoprostane species identified were isomers of prostaglandin (B15479496) F2α, hence named F2-isoprostanes. nih.gov Since then, a variety of isoprostanes with different ring structures and derived from other fatty acids like eicosapentaenoic acid and docosahexaenoic acid have been discovered. nih.gov

The formation of isoprostanes is a hallmark of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products. nih.gov Polyunsaturated fatty acids are major targets of ROS, leading to the generation of isoprostanes. nih.gov These compounds are not only considered markers of oxidative stress but also mediators, possessing biological activities such as vasoconstriction and platelet aggregation. researchgate.net Research in this field has expanded to include the study of isoprostanes in various disease states and the influence of diet and lifestyle on their endogenous levels. nih.gov

Significance of 8-iso Prostaglandin F1α as a Biomarker of Oxidative Stress in Research

Within the large family of isoprostanes, 8-iso Prostaglandin F1α (8-iso PGF1α) is a notable member. It is formed from the non-enzymatic peroxidation of arachidonic acid and is recognized as a reliable biomarker of oxidative stress in vivo. nih.govtandfonline.com The measurement of specific isoprostanes, such as 15-F2t-IsoP (previously known as 8-iso-PGF2α), in biological fluids like blood and urine is a well-established method for assessing oxidative stress. oxfordbiomed.com

Elevated levels of F2-isoprostanes have been documented in a wide range of human diseases, highlighting the role of oxidative injury in their pathophysiology. tandfonline.comtandfonline.com For instance, increased concentrations of 8-iso-PGF2α have been observed in patients with end-stage renal disease, suggesting a link between lipid peroxidation, inflammation, and atherosclerosis in these individuals. nih.gov Furthermore, studies have shown a positive association between 8-iso-PGF2α levels and conditions like generalized anxiety disorder, further solidifying its role as a key biomarker of in vivo oxidative stress. cpn.or.kr The ratio of 8-iso-PGF2α to its enzymatically produced isomer, prostaglandin F2α (PGF2α), has been proposed as a method to distinguish between chemical and enzymatic lipid peroxidation. nih.govcoresta.org

Role of 8-iso Prostaglandin F1α-d9 as an Analytical Internal Standard for Quantification

Accurate quantification of endogenous compounds like 8-iso PGF1α in complex biological matrices requires robust analytical methods. This compound is a deuterated form of 8-iso PGF1α, meaning it has had some of its hydrogen atoms replaced with deuterium (B1214612), a stable isotope of hydrogen. caymanchem.comclearsynth.commedchemexpress.com This isotopic labeling makes it an ideal internal standard for quantification by mass spectrometry-based techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comanjiechem.com

Internal standards are crucial in analytical chemistry for improving the precision and accuracy of quantitative analysis. clearsynth.comaptochem.com Deuterated internal standards are particularly effective because they are chemically identical to the analyte of interest but have a different mass. aptochem.com This allows them to be distinguished from the endogenous compound by the mass spectrometer. clearsynth.com When added to a sample at a known concentration before processing, 8-iso PGF1α-d9 can be used to correct for any loss of the analyte during sample extraction, purification, and analysis, as well as to compensate for variations in instrument response. clearsynth.comaptochem.com This ensures that the measured concentration of 8-iso PGF1α is a true reflection of its level in the original sample. The use of stable isotope-labeled internal standards is a cornerstone of reliable bioanalytical methods for quantifying small molecules in biological samples. aptochem.comnih.govmdpi.com

Compound Information Tables

Table 1: Properties of this compound

PropertyValue
Formal Name 9α,11α,15S-trihydroxy-(8β)-prost-13E-en-1-oic-17,17,18,18,19,19,20,20,20-d9 acid
Synonyms 8-epi PGF1α-d9, 8-iso PGF1α-d9
Molecular Formula C20H27D9O5
Molecular Weight 365.6
Purity ≥99% deuterated forms (d1-d9)
Format A solution in methyl acetate (B1210297)

Data sourced from multiple references. caymanchem.combiocompare.com

Table 2: Analytical Applications of this compound

ApplicationDescription
Internal Standard Used for the quantification of 8-iso PGF1α by GC-MS or LC-MS. caymanchem.comanjiechem.combiocompare.com
Research Area Lipid Biochemistry, Reactive O2/N2 Pathways. caymanchem.combiocompare.com

Properties

Molecular Formula

C20H27D9O5

Molecular Weight

365.6

InChI

InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-19,21-23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16-,17+,18-,19+/m0/s1/i1D3,2D2,3D2,6D2

InChI Key

DZUXGQBLFALXCR-PMEIYFRMSA-N

SMILES

O[C@@H]1[C@@H](CCCCCCC(O)=O)[C@@H](/C=C/[C@@H](O)CC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])[C@H](O)C1

Synonyms

8-epi PGF1α-d9

Origin of Product

United States

Biochemical Genesis and Formation Mechanisms of 8 Iso Prostaglandins

Free Radical-Mediated Lipid Peroxidation of Arachidonic Acid

The principal pathway for the generation of F2-isoprostanes, including 8-iso Prostaglandin (B15479496) F1α, is the free radical-mediated peroxidation of arachidonic acid. acs.orgnih.gov This process is a hallmark of oxidative stress, where reactive oxygen species (ROS) attack lipids. nih.gov The mechanism begins with the abstraction of a hydrogen atom from arachidonic acid, which is typically esterified within cell membrane phospholipids (B1166683). nih.govpnas.org This event forms a carbon-centered radical.

The subsequent steps involve:

Oxygen Addition: Molecular oxygen rapidly adds to the carbon-centered radical, forming a peroxyl radical. nih.govresearchgate.net

Endocyclization: The peroxyl radical undergoes a 5-exo cyclization to form a bicyclic endoperoxide intermediate, analogous to Prostaglandin G2 (PGG2). nih.govoxfordbiomed.com

Further Oxygenation: A second molecule of oxygen is added. nih.gov

Reduction: These unstable endoperoxide intermediates are then reduced to form a series of stable F2-isoprostanes. nih.govoxfordbiomed.com

This free-radical cascade is a non-enzymatic, self-propagating chain reaction that can lead to the formation of numerous isomers. nih.govresearchgate.net The specific isoprostane isomers that are formed depend on the initial site of radical attack on the arachidonic acid molecule. researchgate.netresearchgate.net

StageDescriptionKey Molecules Involved
Initiation A reactive oxygen species (e.g., hydroxyl radical) abstracts a hydrogen atom from arachidonic acid.Arachidonic Acid, Reactive Oxygen Species
Propagation Molecular oxygen adds to the arachidonic acid radical to form a peroxyl radical, which then cyclizes.Peroxyl Radical, Bicyclic Endoperoxide
Termination The reaction cascade is terminated by antioxidants or by forming stable end-products.F2-Isoprostanes, Antioxidants

This table outlines the primary stages of free radical-mediated lipid peroxidation leading to isoprostane formation.

Non-Cyclooxygenase Origin of Isoprostanes

A defining characteristic of isoprostane formation is its independence from the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of classical prostaglandins (B1171923). wikipedia.orgmdpi.com This distinction is fundamental to their role as reliable biomarkers of in vivo oxidative stress. nih.govnih.gov

Key differences between isoprostane and prostaglandin synthesis include:

Catalyst: Isoprostanes are formed via free radical catalysis, whereas prostaglandins are synthesized via the enzymatic action of COX-1 and COX-2. nih.govwikipedia.org

Substrate State: Isoprostanes are generated in situ from arachidonic acid that is esterified in phospholipids within cell membranes. acs.orgpnas.orgnih.gov In contrast, COX enzymes act on free arachidonic acid that has been liberated from the membrane by phospholipases. acs.orgnih.gov

Release Mechanism: After formation on phospholipids, isoprostanes are cleaved and released as free acids, presumably by the action of phospholipases. pnas.orgoxfordbiomed.comnih.gov

The discovery that these prostaglandin-like compounds were formed independently of the COX pathway was a significant advancement, providing researchers with a specific tool to measure lipid peroxidation. oxfordbiomed.comnih.gov

Enzymatic Contributions to Isoprostane Formation (e.g., Prostaglandin-Endoperoxide Synthases)

While the primary route of isoprostane generation is non-enzymatic, evidence suggests that cyclooxygenase enzymes, also known as prostaglandin-endoperoxide synthases (PTGS or PGHS), can contribute to the formation of certain isoprostanes. nih.govnih.gov Specifically, both COX-1 and COX-2 have been shown to produce 8-epi-PGF2α (a stereoisomer of 8-iso-PGF2α) as a minor byproduct of their catalytic activity. nih.govnih.govahajournals.org

In studies involving human monocytes and platelets, the induction of COX-2 or the activity of COX-1 was associated with the generation of 8-epi-PGF2α. nih.govahajournals.org This enzymatic formation occurs alongside the production of major prostaglandins like PGE2. nih.gov For instance, in models of renal ischemia-reperfusion, the accumulation of 8-iso-PGF2α was completely prevented by inhibitors of COX-1, indicating a COX-dependent pathway under those specific conditions. nih.govresearchgate.net Therefore, the total pool of 8-iso-PGF2α in a biological system can be a composite of products from both free-radical and enzymatic pathways. researchgate.net

Formation PathwayPrimary CatalystSubstrateKey Characteristics
Chemical (Non-Enzymatic) Free RadicalsEsterified Arachidonic AcidProduces a complex mixture of isomers; primary pathway for most isoprostanes. nih.govpnas.org
Enzymatic COX-1 / COX-2Free Arachidonic AcidProduces specific isomers (e.g., 8-epi-PGF2α) as minor byproducts. nih.govahajournals.org

This interactive table compares the two main pathways contributing to the formation of F2-isoprostanes.

Methodologies for Distinguishing Chemical and Enzymatic Formation Pathways in Research

Given the dual origin of some isoprostanes, distinguishing between the chemical (free radical) and enzymatic (COX-dependent) pathways is crucial for accurately interpreting them as biomarkers. nih.gov Researchers employ several methodologies to differentiate these sources.

One common approach is the use of COX inhibitors . Non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin (B1665792) or specific COX-1 inhibitors (e.g., SC-560) can be administered in experimental models. nih.gov A significant reduction in 8-iso-PGF2α levels following inhibitor treatment suggests a substantial contribution from the enzymatic pathway. nih.govresearchgate.net

A more sophisticated and quantitative method involves analyzing the ratio of 8-iso-PGF2α to PGF2α . nih.gov

Chemical peroxidation (via free radicals) produces 8-iso-PGF2α and PGF2α in nearly equal amounts, resulting in a ratio close to 1.0. nih.gov

Enzymatic synthesis by PGHS-1 and PGHS-2 is highly stereoselective, producing PGF2α as the major product, with only a very small amount of 8-iso-PGF2α. This results in a very low ratio (e.g., 0.3% to 0.8%). researchgate.net

By measuring this ratio, researchers can mathematically estimate the relative contributions of chemical versus enzymatic lipid peroxidation to the total 8-iso-PGF2α pool in a given sample. nih.govnih.gov This analytical approach provides a more nuanced understanding of the underlying biological processes, differentiating between general oxidative stress and inflammation-driven enzymatic activity. nih.govresearchgate.net

Advanced Analytical Methodologies for 8 Iso Prostaglandin F1α Quantification

Rationale for Stable Isotope Labeled Internal Standards (e.g., 8-iso Prostaglandin (B15479496) F1α-d9) in Quantitative Analysis

In the realm of quantitative analysis, particularly when dealing with trace amounts of analytes in complex biological samples, the use of an appropriate internal standard is paramount for achieving accuracy and precision. Stable isotope-labeled (SIL) internal standards, such as 8-iso Prostaglandin F1α-d9, are considered the gold standard for mass spectrometry-based quantification.

The fundamental principle behind the use of a SIL internal standard is that it is chemically identical to the analyte of interest, with the only difference being the presence of heavy isotopes (e.g., deuterium (B1214612), ¹³C, ¹⁵N) in its structure. This near-identical chemical nature ensures that the SIL internal standard behaves in the same manner as the endogenous analyte throughout the entire analytical process, from sample extraction and purification to chromatographic separation and ionization in the mass spectrometer.

By adding a known amount of the SIL internal standard to the sample at the very beginning of the workflow, it can effectively compensate for a variety of potential errors:

Sample Loss During Preparation: Any loss of the analyte during extraction, cleanup, or transfer steps will be mirrored by a proportional loss of the SIL internal standard.

Matrix Effects: The presence of other components in the biological matrix can either suppress or enhance the ionization of the analyte in the mass spectrometer's source. Since the SIL internal standard co-elutes with the analyte and has the same ionization efficiency, it experiences the same matrix effects.

Instrumental Variability: Fluctuations in instrument performance, such as injection volume variations or changes in detector response, will affect both the analyte and the internal standard equally.

The quantification is then based on the ratio of the mass spectrometric signal of the analyte to that of the known amount of the SIL internal standard. This ratio remains constant even if the absolute signal intensities fluctuate, leading to highly reliable and reproducible results. The use of this compound, a deuterated analog of 8-iso Prostaglandin F1α, is therefore a critical element in the development of robust and validated bioanalytical methods for this important biomarker.

Advantage of Using this compound Rationale
Improved Accuracy and Precision Compensates for analyte loss during sample preparation and corrects for variability in instrument response.
Correction for Matrix Effects Co-elutes with the analyte and experiences the same ion suppression or enhancement, ensuring the analyte-to-internal standard ratio remains constant.
Enhanced Method Robustness Minimizes the impact of variations in experimental conditions, leading to more reliable and reproducible data across different samples and analytical runs.
Facilitates Method Validation Serves as a reliable reference for assessing key validation parameters such as recovery, linearity, and limits of detection and quantification.

Sample Preparation Strategies for Biological Matrices in Research

The successful analysis of 8-iso Prostaglandin F1α from biological matrices such as plasma, urine, and tissue homogenates is heavily reliant on effective sample preparation. The primary goals of this crucial step are to remove interfering substances, concentrate the analyte to a detectable level, and present it in a solvent that is compatible with the subsequent analytical instrumentation.

Solid-Phase Extraction (SPE) is a widely employed technique for the purification and concentration of 8-iso Prostaglandin F1α from biological fluids. This method utilizes a solid sorbent material packed into a cartridge or a 96-well plate to selectively retain the analyte while allowing interfering compounds to pass through. The choice of sorbent is critical and is based on the physicochemical properties of the analyte and the matrix.

For the extraction of prostaglandins (B1171923), reversed-phase sorbents like C18 are commonly used. The process typically involves the following steps:

Conditioning: The sorbent is activated with an organic solvent (e.g., methanol) followed by equilibration with an aqueous solution (e.g., water or a buffer).

Loading: The pre-treated biological sample (e.g., acidified plasma or urine) is passed through the sorbent. The non-polar prostaglandin molecules adsorb to the C18 stationary phase, while polar matrix components are washed away.

Washing: The sorbent is washed with a weak solvent to remove any remaining interferences without eluting the analyte.

Elution: A stronger organic solvent (e.g., ethyl acetate (B1210297) or methanol) is used to disrupt the interaction between the analyte and the sorbent, thereby eluting the purified and concentrated 8-iso Prostaglandin F1α.

Weak anion exchange SPE has also been utilized, particularly for samples like bronchoalveolar lavage fluid.

Liquid-Liquid Extraction (LLE) is another classical and effective method for the purification of prostaglandins. This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For 8-iso Prostaglandin F1α, which is a carboxylic acid, the pH of the aqueous phase is a critical parameter.

A common LLE protocol involves:

Acidifying the aqueous sample to a pH below the pKa of the carboxylic acid group of the prostaglandin. This protonates the carboxylate, making the molecule less polar.

Extracting the acidified sample with a water-immiscible organic solvent such as ethyl acetate or a mixture of hexane (B92381) and isopropanol. The less polar, protonated prostaglandin partitions into the organic phase, leaving behind more polar interferences in the aqueous phase.

The organic phase containing the analyte is then separated, and the solvent is evaporated to concentrate the sample before reconstitution in a suitable solvent for analysis.

A modified LLE procedure incorporating phase separation has been shown to improve extraction yield and provide a cleaner product for instrumental analysis.

Technique Principle Typical Application for 8-iso Prostaglandin F1α Advantages Disadvantages
Solid-Phase Extraction (SPE) Differential partitioning between a solid and a liquid phase.Purification from plasma, urine, and bronchoalveolar lavage fluid using C18 or weak anion exchange cartridges.High recovery, good reproducibility, potential for automation.Can be more expensive than LLE, requires method development to optimize sorbent and solvents.
Liquid-Liquid Extraction (LLE) Differential solubility in two immiscible liquid phases.Extraction from acidified urine or plasma using organic solvents like ethyl acetate.Cost-effective, can handle larger sample volumes.Can be labor-intensive, may use large volumes of organic solvents, potential for emulsion formation.

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for a specific analytical technique. For the analysis of 8-iso Prostaglandin F1α, derivatization is often a necessary step, particularly for Gas Chromatography (GC) analysis, to enhance volatility, thermal stability, and detectability.

For Gas Chromatography (GC):

Prostaglandins are not sufficiently volatile for direct GC analysis due to their polar functional groups (hydroxyl and carboxyl groups). Therefore, a two-step derivatization is commonly employed:

Esterification of the Carboxyl Group: The carboxylic acid moiety is typically converted to a pentafluorobenzyl (PFB) ester . This is achieved by reacting the prostaglandin with PFB bromide in the presence of a catalyst. The PFB group is highly electronegative, which makes the derivative amenable to highly sensitive detection by electron capture negative ionization mass spectrometry (ECNI-MS).

Silylation of the Hydroxyl Groups: The hydroxyl groups are converted to trimethylsilyl (TMS) ethers . This is accomplished by reacting the PFB ester with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This step replaces the active hydrogens of the hydroxyl groups with non-polar TMS groups, thereby increasing the volatility and thermal stability of the molecule.

The resulting PFB ester, TMS ether derivative of 8-iso Prostaglandin F1α is then suitable for separation and detection by GC-MS.

For Liquid Chromatography (LC):

One of the significant advantages of Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of prostaglandins is that derivatization is often not required. The analyte can be directly analyzed in its native form. However, in some cases, derivatization can be used to improve ionization efficiency and, consequently, the sensitivity of the LC-MS method. For instance, derivatization with reagents that introduce a readily ionizable group can enhance the signal in the mass spectrometer.

Chromatographic Separation Techniques

Chromatography is the core of the analytical method, responsible for separating the analyte of interest, 8-iso Prostaglandin F1α, from other components in the sample extract, including its own isomers. The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) depends on various factors, including the required sensitivity, the complexity of the sample, and the availability of instrumentation.

GC is a powerful separation technique that has been historically used for the analysis of prostaglandins. As discussed previously, GC analysis of 8-iso Prostaglandin F1α requires derivatization to make the compound volatile and thermally stable.

The separation is achieved on a capillary column , which is a long, thin fused-silica tube with a stationary phase coated on its inner surface. For prostaglandin analysis, moderately polar columns, such as those with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5ms) or a more polar phase like DB-1701, are often used.

The separation is driven by the differential partitioning of the derivatized analytes between the inert carrier gas (mobile phase, e.g., helium) and the stationary phase. A temperature program is typically employed, where the column temperature is gradually increased during the analysis. This allows for the elution of compounds with a wide range of boiling points, improving the separation of complex mixtures. The temperature program is optimized to achieve good resolution between 8-iso Prostaglandin F1α and its isomers.

GC is most commonly coupled with a mass spectrometer (MS) for detection, providing high selectivity and sensitivity. In the ECNI mode, the PFB derivative allows for picogram-level detection limits.

In recent years, Liquid Chromatography, particularly Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS), has become the preferred method for the quantification of 8-iso Prostaglandin F1α. LC offers several advantages over GC, including the ability to analyze non-volatile and thermally labile compounds without derivatization, and often simpler sample preparation.

The separation is typically performed using reversed-phase chromatography . A non-polar stationary phase, most commonly a C18 (octadecylsilane) packing material, is used in the column. The mobile phase is a mixture of an aqueous component (e.g., water with a small amount of acid like formic acid or acetic acid to improve peak shape) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

A gradient elution program is typically used, where the proportion of the organic solvent in the mobile phase is increased over time. This allows for the efficient elution of compounds with varying polarities. The gradient is carefully optimized to achieve baseline separation of 8-iso Prostaglandin F1α from its numerous isomers, which is critical for accurate quantification.

The use of UHPLC with columns packed with smaller particles (e.g., sub-2 µm) allows for higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC.

LC is almost exclusively coupled with tandem mass spectrometry (MS/MS) for the analysis of 8-iso Prostaglandin F1α. This detection method provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and its stable isotope-labeled internal standard, this compound.

Technique Typical Column Mobile Phase/Carrier Gas Key Features for 8-iso Prostaglandin F1α Analysis
Gas Chromatography (GC) Fused-silica capillary column (e.g., DB-1701)Inert gas (e.g., Helium)Requires derivatization (PFB ester, TMS ether); High resolution; Often coupled with MS for sensitive detection.
Liquid Chromatography (LC) Reversed-phase C18 column (e.g., Acquity UPLC BEH C18)Acetonitrile/Methanol and water with acid (e.g., formic acid)No derivatization required; UHPLC provides high throughput and resolution; Coupled with MS/MS for high selectivity and sensitivity.

Microfluidic Chip-Based Nano-Liquid Chromatography with On-Chip Sample Enrichment

Innovations in analytical technology have led to the development of microfluidic chip-based nano-liquid chromatography (chip-nanoLC) systems for the quantification of biomarkers like 8-iso-PGF1α. These miniaturized platforms integrate various components of the analytical process onto a single chip, often fabricated from materials like polyimide. A typical chip-nanoLC unit can include a microfluidic switch, an enrichment column (pre-column), an analytical column for separation, and a nanospray emitter.

A significant advantage of this technology is the incorporation of on-chip sample enrichment. The enrichment column allows for online sample pre-concentration, which, combined with the reduction of matrix effects on the mass spectrometry detection, significantly improves sensitivity. In a study quantifying urinary 8-iso-PGF1α, a chip-nanoLC system utilizing Zorbax 300A SB-C18 columns was successfully coupled to a triple quadrupole mass spectrometer. This approach demonstrated high recovery rates and enhanced sensitivity, making it highly suitable for determining trace levels of physiological biomarkers in complex samples like human urine.

Mass Spectrometry Detection and Quantification

Mass spectrometry (MS), particularly in tandem with liquid chromatography, stands as the gold standard for the specific and sensitive quantification of 8-iso-PGF1α.

Triple quadrupole mass spectrometry (QqQ-MS) is a powerful tool for quantitative analysis. In this setup, two mass analyzers are employed as filters to monitor a specific fragment ion that originates from a selected precursor ion, a technique known as tandem mass spectrometry (MS/MS). This two-stage filtering process provides a high degree of selectivity and sensitivity. For 8-iso-PGF1α, which is a weakly acidic compound, it is typically deprotonated in an electrospray ionization (ESI) source and detected in negative ion mode. The MS/MS process then fragments this molecular ion to generate specific product ions for quantification. The use of MS/MS is essential because biological fluids like urine contain numerous F2 prostaglandin isomers that have identical masses and similar fragmentation patterns, necessitating prior chromatographic separation for accurate quantification.

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive MS/MS technique used for quantification on triple quadrupole instruments. In an MRM experiment, the first quadrupole is set to select the precursor ion (the deprotonated molecule of 8-iso-PGF1α), the second quadrupole serves as a collision cell to fragment the ion, and the third quadrupole is set to select a specific fragment, or product, ion. This specific precursor-to-product ion pair is known as a "transition."

For 8-iso-PGF1α, the most commonly monitored transition for quantification is from the precursor ion with a mass-to-charge ratio (m/z) of 353.1 or 353.3 to the product ion at m/z 193. A secondary, qualitative transition (e.g., m/z 353.3 to 291) is often monitored for confirmation. Simultaneously, a transition for the deuterated internal standard, such as 8-iso-PGF1α-d4 (m/z 357.3 to 197), is monitored for accurate quantification via isotope dilution.

AnalytePrecursor Ion (m/z)Product Ion (m/z)PurposeReference
8-iso Prostaglandin F1α353.3193Quantitative
8-iso Prostaglandin F1α353.3291Qualitative/Confirmation
8-iso Prostaglandin F1α-d4 (Internal Standard)357.3197Quantitative

Isotope dilution is a robust method for absolute quantification that corrects for sample loss during preparation and for variations in instrument response. The technique involves adding a known amount of a stable, isotopically labeled version of the analyte—in this case, a deuterated internal standard like 8-iso-prostaglandin F1α-d4 (also referred to as 8-isoprostane-d4)—to the sample before any processing steps.

This internal standard is chemically identical to the endogenous analyte but has a higher mass due to the presence of deuterium atoms. Because the standard and the analyte behave identically during extraction, purification, and chromatography, any loss of the analyte will be accompanied by a proportional loss of the internal standard. In the mass spectrometer, the native compound and the labeled standard are detected at different mass-to-charge ratios. By measuring the ratio of the signal intensity of the native analyte to that of the known amount of the internal standard, the absolute concentration of the analyte in the original sample can be calculated with high precision and accuracy.

Method Validation and Performance Characteristics in Research Settings

The validation of analytical methods is critical to ensure that the data generated are reliable and reproducible. This involves evaluating several key performance characteristics.

Sensitivity is a measure of a method's ability to detect small quantities of an analyte. It is often characterized by the limit of detection (LOD) and the limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.

Numerous studies have reported the LOD and LOQ for 8-iso-PGF1α in various biological matrices using LC-MS/MS methods. These values can vary depending on the sample type, preparation method, and specific instrumentation used. For instance, a UPLC-MS/MS method for plasma analysis reported an LOD of 0.8 pg/mL and an LOQ of 2.5 pg/mL. Another study analyzing bronchoalveolar lavage fluid reported an LOD of 17.6 pg/mL. In urine, LODs have been reported ranging from 8.8 pg/mL to 53 pg/mL. These findings highlight the exceptional sensitivity of modern mass spectrometric methods for this biomarker.

Biological MatrixMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
PlasmaUPLC-MS/MS0.8 pg/mL2.5 pg/mL
Bronchoalveolar Lavage FluidUHPLC-MS/MS17.6 pg/mL29.3 pg/mL
UrineUHPLC-MS/MS8.8 pg/mL26.4 pg/mL
UrineLC-MS/MS53 pg/mL178 pg/mL
UrineLC-MS/MS9 pg (on column)Not Specified

Assessment of Specificity and Selectivity

Specificity and selectivity are paramount in the analysis of 8-iso-PGF2α due to the presence of numerous structurally similar isomers in biological samples. nih.govmdpi.com An analytical method is considered selective if it can accurately measure the analyte without interference from other components in the matrix, such as metabolites, impurities, or other isomers. iupac.org Specificity is the ultimate degree of selectivity, implying that the method detects only the single, intended analyte. iupac.org

For LC-MS/MS methods, selectivity is achieved through a combination of chromatographic separation and mass spectrometric detection. mdpi.com Chromatographic separation, often using a C18 column, is essential to resolve 8-iso-PGF2α from its isomers, which have identical mass and similar fragmentation patterns. nih.govnih.gov For instance, a developed ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method successfully separated 8-iso-PGF2α from other prostaglandin isomers. mdpi.com

Selectivity is further enhanced by using tandem mass spectrometry with Multiple Reaction Monitoring (MRM). nih.gov In this technique, a specific precursor ion of the analyte is selected and fragmented to produce a characteristic product ion. For 8-iso-PGF2α, the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 353.1 is often selected as the precursor ion, which then fragments to a specific product ion at m/z 193.2. mdpi.com The corresponding transition for the deuterated internal standard, 8-iso-PGF2α-d4, is typically m/z 357→197. nih.gov The monitoring of these specific transitions ensures that only the target analyte and its internal standard are detected, thereby minimizing interference from other compounds in the matrix. mdpi.com The absence of significant endogenous interfering components at the retention time of the analyte confirms the method's specificity and selectivity. mdpi.com

Determination of Accuracy and Precision (Intra-day and Inter-day)

Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of individual measurements. Precision is typically evaluated at two levels: intra-day precision (repeatability within the same day) and inter-day precision (reproducibility across different days). nih.govzenodo.org

These parameters are assessed by analyzing quality control (QC) samples at multiple concentration levels (typically low, medium, and high) within the calibration curve range. nih.govnih.gov For a method to be considered accurate and precise, the percentage bias (for accuracy) and the coefficient of variation (CV) or relative standard deviation (RSD) (for precision) should generally be within ±15% (or ±20% at the lower limit of quantification). nih.gov

Several studies have demonstrated the high accuracy and precision of LC-MS/MS methods for 8-iso-PGF2α quantification. For example, one method for analyzing human saliva reported accuracy in the range of 89.7% to 113.9% and precision between 2.3% and 5.4%. nih.gov Another study quantifying the analyte in bronchoalveolar lavage (BAL) fluid found within-day and between-day CVs to be below 2%. nih.gov A separate LC-MS/MS method for urine samples reported both inter- and intra-day variations of less than 12% and inaccuracies of less than 3% at three different concentration levels. nih.gov

Table 1: Intra-day and Inter-day Precision and Accuracy for 8-iso-PGF2α Quantification in Urine

Concentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
0.111.897.07.998.0
1.03.5104.05.8103.0
10.02.5102.03.9102.0

Data adapted from a rapid LC-MS-MS assay for urinary 8-iso-PGF2α. nih.gov

Table 2: Accuracy and Precision for 8-iso-PGF2α Quantification in Human Saliva

Concentration LevelIntra-day Accuracy (%)Intra-day Precision (%CV)Between-day Accuracy (%)Between-day Precision (%CV)
LLOQ (25 ng/L)105.74.898.74.9
Low QC (30 ng/L)113.92.3105.33.1
Medium QC (55 ng/L)89.75.496.94.2
High QC (255 ng/L)99.13.1101.42.8

LLOQ: Lower Limit of Quantification; QC: Quality Control. Data from a validated LC-MS/MS method for human saliva. nih.gov

Analysis of Recovery and Matrix Effects

Recovery and matrix effects are critical parameters for evaluating the performance of an analytical method, particularly when analyzing complex biological samples like urine, plasma, or saliva. biotage.com

Recovery refers to the efficiency of the extraction process, indicating the percentage of the analyte that is successfully extracted from the sample matrix. biotage.com It is determined by comparing the analytical response of an analyte in a pre-extraction spiked sample to that of a post-extraction spiked sample. biotage.comyoutube.com Studies have reported varying but generally high recovery rates for 8-iso-PGF2α. For instance, a method for analyzing BAL fluid determined a mean recovery of 97.8% with a standard deviation of 2.5%. nih.govfrontiersin.org Another study using urine samples reported recoveries of 90%, 83%, and 79% for low, intermediate, and high concentrations, respectively. nih.gov A method using packed-fiber solid-phase extraction for urine samples achieved recoveries between 95.3% and 103.8%. mdpi.com

Matrix effects occur when components of the biological matrix co-elute with the analyte and interfere with its ionization process in the mass spectrometer, leading to either ion suppression or enhancement. biotage.comut.ee This can significantly affect the accuracy and reproducibility of the method. Matrix effects are typically assessed by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration. biotage.com The use of a stable isotope-labeled internal standard, such as 8-iso-PGF2α-d4, is a common and effective strategy to compensate for matrix effects, as the internal standard is affected in the same way as the analyte. nih.govnih.gov In a study on human saliva, the calculated normalized matrix effect was found to be within the acceptable range of 89.7% to 113.5%. nih.gov

Table 3: Recovery of 8-iso-PGF2α in Spiked Urine and Bronchoalveolar Lavage (BAL) Fluid

Biological MatrixSpiked ConcentrationMean Recovery (%)
Urine0.1 ng/mL90
Urine1.0 ng/mL83
Urine10.0 ng/mL79
BAL Fluid200 pg/mL95.5
BAL Fluid500 pg/mL96.2
BAL Fluid2000 pg/mL101.8

Data compiled from studies on urine nih.gov and BAL fluid. nih.govfrontiersin.org

Investigative Applications of 8 Iso Prostaglandin F1α As a Biomarker in Experimental Research Models

Oxidative Stress Assessment in In Vitro Cellular Models

8-iso-prostaglandin F2α (8-iso-PGF2α) has emerged as a reliable and sensitive biomarker for assessing oxidative stress in in vitro cellular models. Its formation, primarily through the non-enzymatic, free radical-catalyzed peroxidation of arachidonic acid, provides a direct measure of lipid peroxidation, a key event in oxidative damage. mdpi.com In cell culture systems, the quantification of 8-iso-PGF2α offers a valuable tool to understand the cellular responses to oxidative insults and to evaluate the efficacy of antioxidant interventions.

The levels of 8-iso-PGF2α in cell cultures are highly responsive to a variety of exogenous oxidative stimuli. Researchers have demonstrated that exposing cells to agents known to induce the production of reactive oxygen species (ROS) leads to a significant increase in the formation of 8-iso-PGF2α. For instance, treatment of human monocytic THP-1 cells with hydrogen peroxide (H₂O₂) or subjecting them to hypoxic conditions results in a marked elevation of this biomarker. mdpi.com This response indicates an increase in lipid peroxidation as a direct consequence of the induced oxidative stress.

Studies have also utilized other chemical inducers to elicit an oxidative response. For example, the water-soluble free radical generator AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) has been shown to produce nearly equal amounts of 8-iso-PGF2α and its enzymatic analog, prostaglandin (B15479496) F2α (PGF2α), when incubated with arachidonic acid. nih.gov This highlights the utility of 8-iso-PGF2α in distinguishing between chemical and enzymatic lipid peroxidation pathways in vitro. The ability to measure the cellular production of 8-iso-PGF2α in response to a range of stimuli allows for the precise investigation of the mechanisms of oxidative cell injury.

The concentration of 8-iso-PGF2α in cellular models is inversely correlated with the cellular antioxidant status. A robust antioxidant defense system, comprising both enzymatic and non-enzymatic components, can mitigate the extent of lipid peroxidation, thereby reducing the levels of 8-iso-PGF2α. In experimental settings, the depletion of cellular antioxidants, such as glutathione, often precedes or accompanies an increase in 8-iso-PGF2α production.

Conversely, supplementation with antioxidants has been shown to attenuate the formation of 8-iso-PGF2α in cells subjected to oxidative stress. This relationship is crucial for evaluating the protective effects of various compounds. For example, pre-treatment of cells with N-acetylcysteine (NAC), a precursor to glutathione, can suppress the elevation of inflammatory chemokines driven by oxidative stress, a process in which 8-iso-PGF2α is a key indicator. mdpi.com By measuring 8-iso-PGF2α, researchers can gain insights into the efficacy of antioxidant strategies and the cellular mechanisms that regulate redox homeostasis.

Oxidative Stress Assessment in Pre-clinical Animal Models

The use of 8-iso-PGF2α as a biomarker of oxidative stress extends to pre-clinical animal models, where it provides a systemic or tissue-specific measure of lipid peroxidation in vivo. nih.gov Its stability and detectability in various biological fluids, such as plasma and urine, make it a valuable tool for non-invasive assessment of oxidative damage in a wide range of experimental settings. mdpi.com

In animal models, elevated levels of 8-iso-PGF2α have been consistently associated with oxidative damage in numerous organ systems. For instance, in models of neurodegenerative diseases, increased 8-iso-PGF2α has been observed in the brain tissue and cerebrospinal fluid, reflecting heightened lipid peroxidation in the central nervous system. Similarly, in cardiovascular disease models, its levels are often elevated in the heart and vasculature, indicating oxidative stress-related damage to these tissues.

The administration of toxins that induce organ-specific injury is a common approach to study oxidative damage. For example, in rats exposed to the hepatotoxin carbon tetrachloride (CCl₄), a significant increase in 8-iso-PGF2α is observed, correlating with liver damage. nih.gov Another example is in models of renal injury, where increased formation of F2-isoprostanes is a reliable indicator of enhanced lipid peroxidation in the kidneys. nih.gov These models are instrumental in understanding the pathophysiology of diseases where oxidative stress is a key component.

Animal ModelTarget Organ/SystemInducing Agent/ConditionObserved Change in 8-iso-PGF2α
RatLiverCarbon Tetrachloride (CCl₄)Significant Increase
RatSystemicLipopolysaccharide (LPS)Significant Increase
CowPlacentaRetained Fetal MembranesHigher in retained vs. released placenta

A key application of measuring 8-iso-PGF2α in animal studies is the evaluation of interventions aimed at modulating oxidative stress. Therapeutic strategies, including antioxidant supplementation and pharmacological treatments, can be assessed for their efficacy by monitoring their effect on 8-iso-PGF2α levels. A reduction in the concentration of this biomarker following an intervention is indicative of a decrease in lipid peroxidation and, consequently, oxidative stress.

For instance, studies investigating the protective effects of dietary antioxidants in animal models of metabolic syndrome have used 8-iso-PGF2α to demonstrate a reduction in systemic oxidative stress. Similarly, the effects of anti-inflammatory drugs can be evaluated, as inflammation and oxidative stress are often intertwined. It has been noted that some of 8-iso-PGF2α can be produced enzymatically by prostaglandin-endoperoxide synthases (PGHS), which are induced during inflammation. nih.gov Therefore, measuring the ratio of 8-iso-PGF2α to PGF2α can help distinguish between chemical and enzymatic lipid peroxidation, providing a more accurate measure of oxidative stress in vivo. nih.gov

Insights into Lipid Peroxidation Dynamics in Research Systems

Research has shown that the formation of 8-iso-PGF2α is not a random event but a complex process that can be influenced by various factors, including the type of fatty acid substrate, the nature of the oxidative trigger, and the presence of antioxidants. mdpi.com The analysis of different isomers of F2-isoprostanes can provide further details about the specific pathways of lipid peroxidation that are active in a given biological system.

The distinction between free and esterified 8-iso-PGF2α also offers valuable information. Esterified forms, which are attached to phospholipids (B1166683) within cell membranes, reflect lipid peroxidation at its site of origin. In contrast, free 8-iso-PGF2α, found in plasma and urine, represents the portion that has been cleaved from the membrane and released into circulation. This allows for a more nuanced understanding of the progression of oxidative damage from the cellular level to the systemic level. The ratio of 8-iso-PGF2α to PGF2α is also a sensitive and selective measure of increased chemical lipid peroxidation. researchgate.net

ParameterSignificance in Lipid Peroxidation Dynamics
Total 8-iso-PGF2α LevelsOverall measure of oxidative stress and lipid peroxidation.
Free vs. Esterified 8-iso-PGF2αDistinguishes between systemic and membrane-localized lipid damage.
8-iso-PGF2α / PGF2α RatioDifferentiates between chemical (oxidative stress) and enzymatic (inflammation) pathways of formation.

Comparison with Other Oxidative Stress Markers in Experimental Contexts (e.g., Malondialdehyde, 8-hydroxy-2'-deoxyguanosine)

In the assessment of oxidative stress in experimental research, 8-iso Prostaglandin F1α, a member of the F2-isoprostane family, is often compared with other established biomarkers. The choice of marker is critical as each reflects different facets of oxidative damage. The most common comparators are malondialdehyde (MDA), another product of lipid peroxidation, and 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a marker of oxidative DNA damage. nih.govtums.ac.irscispace.com The comparison between these markers revolves around their origin, chemical stability, specificity, and the specific biological process they represent.

8-iso-Prostaglandin F2α (8-iso-PGF2α), a major and chemically stable isoprostane, is considered a reliable biomarker of lipid peroxidation resulting from free radical activity. mdpi.com Its measurement offers several advantages over other markers of oxidative stress. mdpi.com Unlike malondialdehyde, F2-isoprostane levels are not typically affected by dietary lipid content, they are stable, and they are present in detectable amounts in various tissues and biological fluids, which allows for the establishment of normal ranges. mdpi.com

Malondialdehyde (MDA) is also a product of the peroxidation of polyunsaturated fatty acids and is frequently used as an indicator of oxidative stress. tums.ac.irnih.gov However, its utility can be limited due to concerns about its specificity and stability. nih.gov MDA can be generated through enzymatic pathways during thromboxane (B8750289) A2 biosynthesis, not just non-enzymatic free radical-induced peroxidation. researchgate.net Furthermore, its high reactivity can lead to the formation of adducts with proteins and nucleic acids, complicating accurate measurement. nih.gov

8-hydroxy-2'-deoxyguanosine (8-OHdG), by contrast, is not a marker of lipid damage but rather one of the most significant biomarkers for oxidative DNA damage. mdpi.com It is formed when reactive oxygen species, particularly the hydroxyl radical, attack the guanine (B1146940) base in DNA. scispace.com The measurement of 8-OHdG in urine or tissues provides an assessment of the extent of oxidative DNA damage and the efficiency of cellular repair mechanisms. mdpi.comnih.gov

Table 1: Comparative Properties of Oxidative Stress Biomarkers
Property8-iso-Prostaglandins (e.g., 8-iso-PGF1α, 8-iso-PGF2α)Malondialdehyde (MDA)8-hydroxy-2'-deoxyguanosine (8-OHdG)
Biomolecule DamagedLipids (specifically polyunsaturated fatty acids like arachidonic acid) mdpi.comLipids (polyunsaturated fatty acids) nih.govDNA (Guanine base) scispace.commdpi.com
Primary Damage ProcessFree radical-catalyzed lipid peroxidation mdpi.comLipid peroxidation tums.ac.irOxidative DNA damage nih.gov
SpecificityConsidered a highly specific marker of oxidative stress, though enzymatic pathways can contribute. mdpi.comnih.govnih.govLower specificity; can be formed via non-oxidative stress pathways. researchgate.netHighly specific for oxidative damage to DNA. mdpi.com
StabilityChemically stable, facilitating reliable measurement. mdpi.comLess stable due to high reactivity. nih.govStable product excreted in urine. nih.gov
AdvantagesStable, specific, detectable in most tissues/fluids, not influenced by diet. mdpi.comWidely used, extensive historical data. tums.ac.irDirectly measures damage to genetic material, relevant to mutagenesis. nih.gov
LimitationsCan also be formed via enzymatic (PGHS) pathways, potentially confounding interpretation in inflammatory states. nih.govnih.govLack of specificity, potential for artifactual generation during sample handling. nih.govLevels can be influenced by DNA repair efficiency and cell turnover. mdpi.com

Detailed Research Findings

Experimental studies often measure these markers in parallel to elucidate mechanisms of disease. In a study involving patients with larynx carcinoma, both serum 8-iso-PGF2α and 8-OHdG levels were found to be significantly higher than in healthy controls, supporting the role of systemic oxidative stress in the disease. dergipark.org.tr Similarly, in a study of patients with prostate cancer, urinary levels of both 8-iso-PGF2α and 8-OHdG were significantly elevated before surgery and returned to normal levels post-procedure, indicating that both lipid peroxidation and DNA damage are associated with the disease state. nih.govmdpi.com

Another investigation in patients with major depressive and bipolar disorders measured serum levels of 8-iso-PGF2α, MDA, and 8-OHdG. nih.gov The results showed that 8-iso-PGF2α levels were significantly higher in both patient groups compared to controls, regardless of the disease phase. nih.gov This suggests that lipid peroxidation, as measured by 8-iso-PGF2α, may be a persistent trait marker in these disorders. nih.gov

Table 2: Summary of Findings from Selected Experimental Studies Comparing Oxidative Stress Markers
Study ContextMarkers MeasuredKey FindingsReference
Prostate Cancer PatientsUrinary 8-iso-PGF2α, Urinary 8-OHdGBoth markers were significantly higher in cancer patients compared to controls. Levels normalized after surgery. nih.govmdpi.com
Larynx Carcinoma PatientsSerum 8-iso-PGF2α, Serum 8-OHdGBoth markers were significantly elevated in the carcinoma group versus the control group. dergipark.org.tr
Major Depressive & Bipolar DisorderSerum 8-iso-PGF2α, Serum MDA, Serum 8-OHdG8-iso-PGF2α was significantly increased in patient groups compared to controls. nih.gov
End-Stage Renal DiseasePlasma 8-iso-PGF2α, Plasma MDAPlasma 8-iso-PGF2α was significantly higher in patients and correlated linearly with plasma MDA. nih.gov
Healthy Dogs (Reference Interval Study)Serum MDA, Serum 8-OHdGA significant positive correlation was found between serum MDA and 8-OHdG concentrations. nih.govvisavet.es

Ultimately, the combined use of markers like 8-iso-prostaglandins, MDA, and 8-OHdG allows for a more nuanced evaluation of oxidative stress in experimental models. While 8-iso-prostaglandins and MDA both reflect lipid peroxidation, the former is often regarded as a more stable and specific marker. mdpi.com The inclusion of 8-OHdG provides a distinct and crucial measure of the impact of oxidative stress on genetic material, which is fundamental to understanding pathologies such as cancer and neurodegenerative diseases. scispace.com

Mechanistic Research Insights and Biological Significance in Experimental Systems

Role in Oxidative Stress-Induced Cellular Dysfunction

8-iso-PGF2α is not merely a passive marker of oxidative stress; it is a bioactive molecule that can mediate cellular dysfunction. Its formation from the free radical-catalyzed peroxidation of arachidonic acid is a key event in the pathophysiology of oxidative injury. nih.govmdpi.com

Neuronal Endings: In experimental models, 8-iso-PGF2α has been identified in neuronal endings (synaptosomes) of the rat brain cortex under basal conditions. nih.gov The presence of this isoprostane suggests ongoing membrane phospholipid peroxidation. Studies have shown that its release is significantly increased in a dose-dependent manner by oxidant stimuli, such as hydrogen peroxide or amyloid beta-peptide, particularly in the presence of a phospholipase A2 activator. nih.gov This process is independent of cyclooxygenase enzymes and can be suppressed by antioxidants, confirming its origin in free radical-catalyzed oxidation of arachidonic acid on neuronal membranes. nih.gov

Platelet Function: The effect of 8-iso-PGF2α on platelet function is complex, with studies revealing multiple, sometimes opposing, actions. It has been shown to increase platelet adhesion to surfaces like fibrinogen in a dose-dependent manner. ahajournals.org In the concentration range of 1 nM to 1 µM, it can induce a dose-dependent increase in platelet shape change and the release of calcium from intracellular stores. nih.govnih.gov While it does not typically cause aggregation on its own, it can amplify the response to other platelet agonists and cause irreversible aggregation when combined with subthreshold concentrations of agents like ADP, collagen, or thrombin. nih.govnih.gov

Conversely, some research indicates that 8-iso-PGF2α can act as an inhibitor of platelet aggregation induced by thromboxane (B8750289) receptor agonists like U-46619. nih.govlipidmaps.orgcaymanchem.com This dual role suggests a nuanced modulatory function in the setting of oxidative stress and thrombosis. nih.govresearchgate.net

Summary of 8-iso-PGF2α Effects on Platelet Function
EffectObservationEffective Concentration RangeReference
Platelet AdhesionDose-dependent increase in adhesion to fibrinogen.1 to 1000 nmol/L ahajournals.org
Platelet Shape ChangeInduces dose-dependent shape change.1 nmol/L to 1 µmol/L nih.govnih.gov
Calcium MobilizationStimulates release of Ca2+ from intracellular stores.1 nmol/L to 1 µmol/L nih.govnih.gov
Aggregation (Co-agonist)Causes irreversible aggregation in the presence of subthreshold concentrations of other agonists (e.g., ADP, collagen).10 nmol/L to 10 µmol/L nih.govnih.gov
Aggregation (Antagonist)Inhibits aggregation induced by TP-agonists (e.g., U-46619).IC50 ≈ 1.6 x 10-6 M lipidmaps.orgcaymanchem.com

Involvement in Experimental Models of Inflammation and Vasculature

Increased formation of 8-iso-PGF2α is a hallmark of inflammatory conditions and cardiovascular diseases where free radicals play a significant pathogenic role. nih.gov Experimental models show that inflammatory mediators like bradykinin and histamine can stimulate the formation of 8-iso-PGF2α. nih.gov

A primary and well-characterized biological action of 8-iso-PGF2α is its potent vasoconstrictor activity. nih.govahajournals.orgnih.gov This effect has been demonstrated in a variety of vascular beds, including retinal, cerebral, and coronary microvessels. nih.govnih.gov In the isolated perfused rat heart, 8-iso-PGF2α is normally devoid of constrictor activity but exerts a potent vasoconstrictor effect following a period of oxidative stress (e.g., hypoxia or reperfusion). nih.gov This suggests that conditions of vascular injury can unmask or enhance its activity, potentially contributing to reduced blood flow in pathologies like myocardial ischemia. nih.gov Furthermore, 8-iso-PGF2α has been shown to stimulate the production of endothelin-1, another potent vasoconstrictor, in bovine aortic endothelial cells, which could further exacerbate reductions in blood flow. nih.gov

Interactions with Specific Receptors and Signaling Pathways in In Vitro Studies

Much of the biological activity of 8-iso-PGF2α, particularly its vasoconstrictor effects, is mediated through its interaction with the thromboxane A2 receptor (TP receptor). nih.govnih.gov Studies show that 8-iso-PGF2α acts as an agonist at this receptor, and its effects can be blocked by selective TP receptor antagonists like SQ29548. nih.govnih.gov

The interaction, however, is not straightforward. In vascular smooth muscle, 8-iso-PGF2α is considered a potent agonist, whereas in platelets, it is often described as a weak agonist or even a receptor antagonist. lipidmaps.orgcaymanchem.com This differential activity suggests tissue-specific signaling outcomes. In vitro studies using human platelets and HEK cells expressing the TP receptor have explored these mechanisms further. researchgate.net These investigations revealed that 8-iso-PGF2α signals in platelets through both a stimulatory, TP receptor-dependent pathway and a separate inhibitory pathway that is dependent on cyclic AMP (cAMP). researchgate.net Molecular studies suggest that 8-iso-PGF2α may have a unique binding profile on the TP receptor compared to classical ligands. researchgate.net Some evidence even points to the possibility that a distinct, unidentified receptor mediates its effects in platelets, as its actions are prevented by TP antagonists, yet it does not seem to compete for binding with other thromboxane ligands. nih.gov

Understanding Isoprostane Isomer-Specific Activities in Research Models

8-iso-PGF2α is a member of the 15-series of F2-isoprostanes. It is crucial to recognize that the free-radical-mediated peroxidation of arachidonic acid produces a large family of isomers. There are four different regioisomeric classes (5-, 8-, 12-, and 15-series), resulting in a total of 64 possible F2-isoprostane stereoisomers. nih.gov The biological activity is not uniform across all isomers, and research has focused on elucidating these isomer-specific effects.

For instance, a comparative study on pig retinal and brain microvasculature revealed distinct vasomotor properties among different synthetic F2-isoprostane isomers. While 15-series isomers (including 8-iso-PGF2α) and 12-series isomers were found to be potent vasoconstrictors, some 5-series isomers possessed no vasomotor properties at all. nih.gov The vasoconstriction induced by active isomers was found to be dependent on the endothelium and mediated by the synthesis of thromboxane A2. nih.gov This highlights that while 8-iso-PGF2α is a potent vasoconstrictor, this activity is specific to its molecular structure and not a general property of all F2-isoprostanes.

Isomer-Specific Vasomotor Activity of F2-Isoprostanes in Pig Microvasculature
Isomer SeriesSpecific IsomerVasomotor EffectReference
15-Series15-F2t-IsoP (8-iso-PGF2α)Potent Vasoconstrictor nih.gov
15-epi-15-F2t-IsoPPotent Vasoconstrictor nih.gov
ent-15-F2t-IsoPPotent Vasoconstrictor nih.gov
ent-15-epi-15-F2t-IsoPPotent Vasoconstrictor nih.gov
12-Series12-F2t-IsoPMarked Vasoconstriction nih.gov
12-epi-12-F2t-IsoPMarked Vasoconstriction nih.gov
5-Series5-F2t-IsoPNo Vasomotor Properties nih.gov
5-epi-5-F2t-IsoPNo Vasomotor Properties nih.gov
ent-5-F2t-IsoPModest Vasoconstriction nih.gov

Future Directions and Emerging Research Avenues

Development of Novel and Enhanced Analytical Methodologies for Isoprostane Quantification

The quantification of isoprostanes is critical for their use as biomarkers, and the field is continually seeking methods that offer greater sensitivity, specificity, throughput, and applicability to diverse biological matrices. While gas chromatography-mass spectrometry (GC-MS) and enzyme-linked immunosorbent assays (ELISA) have been historically used, they possess notable limitations. mdpi.com GC-MS is time-consuming and requires complex derivatization steps, while ELISAs can suffer from a lack of precision due to cross-reactivity with other isomers and COX-derived prostaglandins (B1171923). mdpi.commdpi.com

The current gold standard is liquid chromatography with tandem mass spectrometry (LC-MS/MS), which provides high sensitivity and selectivity, especially when coupled with stable isotope dilution using internal standards like 8-iso Prostaglandin (B15479496) F1α-d9. mdpi.comnih.govcaymanchem.com Future developments are focused on refining this platform and addressing remaining challenges.

High-Throughput and Miniaturized Sample Preparation: A significant bottleneck in isoprostane analysis is sample preparation. Emerging research focuses on miniaturized solid-phase extraction (SPE) techniques that reduce sample and solvent consumption, decrease extraction time, and are amenable to automation. ttcenter.iruva.es Techniques such as microextraction by packed sorbent (MEPS) and pipette tip-based SPE are becoming more common. ttcenter.irmdpi.com These methods are particularly advantageous when sample volume is limited.

Analysis in Challenging Matrices: There is growing interest in measuring isoprostanes in non-invasive or difficult-to-access biological matrices, such as exhaled breath condensate (EBC). mdpi.com EBC is highly dilute, which presents a significant analytical challenge, often yielding results below the limit of detection even with sensitive LC-MS/MS methods. Future methodologies will likely incorporate pre-concentration steps, such as lyophilization or vacuum concentration, to make analysis in such matrices more reliable. mdpi.com

Enhanced Specificity and Interpretation: A sophisticated emerging approach aims to resolve the ambiguity between isoprostanes formed via non-enzymatic free radical pathways versus those that can be produced enzymatically by prostaglandin-endoperoxide synthases (PGHSs) during inflammation. Research has proposed establishing a ratio of 8-iso-PGF2α to its enzymatic analog, Prostaglandin F2α (PGF2α). nih.gov This ratio can quantitatively distinguish the contribution of chemical lipid peroxidation from enzymatic synthesis, leading to a more accurate interpretation of oxidative stress versus inflammation. nih.gov In rat plasma, for instance, PGHS appears to be the main source of 8-iso-PGF2α, whereas in healthy human males, it is generated almost exclusively by chemical lipid peroxidation. nih.gov

MethodologyAdvantagesLimitationsFuture Direction
ELISALow cost, simple procedurePotential for cross-reactivity, lower precisionLargely being superseded by MS methods for research
GC-MSHigh accuracy and precisionTime-consuming, requires complex derivatizationContinued use but less favored for high-throughput needs
LC-MS/MSHigh sensitivity and selectivity, short run timesRequires sophisticated instrumentationMethod optimization for challenging matrices (e.g., EBC)
Miniaturized SPE (e.g., MEPS)Reduced sample/solvent use, faster, automatableLower sorbent capacityBroader adoption for high-throughput clinical studies
Isomer Ratio Analysis (e.g., 8-iso-PGF2α/PGF2α)Distinguishes between oxidative stress and inflammationRequires measurement of multiple analytesApplication in clinical studies to refine biomarker interpretation

Exploration of 8-iso Prostaglandin F1α in New Experimental Models and Systems

While F2-isoprostanes are well-established as the gold standard for assessing oxidative stress, their application in a wide array of experimental models continues to expand our understanding of disease pathophysiology. nih.govahajournals.org Much of this work has utilized animal models where oxidative injury is a key component of the disease process.

Cardiovascular Disease Models: Rodent models of atherosclerosis, often involving hyperlipidemia induced in strains like the ApoE knockout mouse, consistently show elevated F2-isoprostane formation. ahajournals.orgnih.gov This has solidified the link between lipid peroxidation and the development of atherosclerotic plaques.

Neurodegenerative Disease Models: The brain's high oxygen consumption and lipid content make it particularly vulnerable to oxidative damage. nih.gov Consequently, isoprostane levels are frequently measured in models of neurodegeneration. F2-isoprostanes are significantly increased in the brain and cerebrospinal fluid (CSF) in models of Alzheimer's disease, Huntington's disease, and multiple sclerosis. nih.govnih.govresearchgate.net Furthermore, related compounds formed from the peroxidation of docosahexaenoic acid (DHA), known as F4-neuroprostanes, are emerging as specific markers of oxidative damage within the central nervous system. nih.govmdpi.com

Toxicology and Organ Injury Models: Classic animal models of oxidant-induced organ damage, such as the administration of carbon tetrachloride (CCl4) to induce hepatotoxicity in rats, have been instrumental in validating isoprostanes as biomarkers. nih.govnih.gov In these models, hepatic isoprostane formation can increase over 100-fold, providing a robust system for testing the efficacy of antioxidant therapies. nih.gov

Future Exploration in Reproductive Biology: 8-iso Prostaglandin F1α was first identified in human semen, where it is present at relatively high concentrations along with its metabolites. caymanchem.comcaymanchem.combertin-bioreagent.com This initial discovery points toward a largely unexplored role for F1-series isoprostanes in the reproductive system. Future research may involve new experimental models focused on fertility, sperm function, and oxidative stress within the reproductive tract, providing a new context for the biological relevance of this specific isoprostane.

Disease AreaExperimental Model ExampleKey FindingRelevant Isoprostane Measured
Cardiovascular DiseaseApoE knockout mouse model of atherosclerosisEnhanced F2-IsoP formation is associated with hyperlipidemia and plaque development. ahajournals.orgnih.govF2-Isoprostanes
NeurodegenerationAnimal models of Alzheimer's DiseaseIncreased F2-IsoPs and F4-NPs in brain and CSF correlate with disease progression. nih.govnih.govF2-Isoprostanes, F4-Neuroprostanes
Toxicology / Liver InjuryCarbon tetrachloride (CCl4) administration in ratsMassive (>100-fold) increase in hepatic isoprostane formation, validating them as biomarkers of acute oxidative injury. nih.govF2-Isoprostanes
Reproductive Biology(Emerging Area) Analysis of seminal fluid8-iso PGF1α first identified in human semen, suggesting a role in reproductive physiology. caymanchem.combertin-bioreagent.com8-iso Prostaglandin F1α

Advanced Mechanistic Elucidation of Isoprostane Biological Roles in Non-human Systems

A pivotal area of emerging research is the characterization of isoprostanes not merely as passive biomarkers of damage, but as potent, biologically active molecules that can mediate and propagate the pathophysiology of disease. nih.gov The chemical synthesis of specific isoprostane isomers has enabled detailed mechanistic studies in various non-human systems.

Cardiovascular Signaling: In the cardiovascular system, certain isoprostanes have been shown to be powerful vasoconstrictors in isolated animal hearts and various vascular beds. nih.govresearchgate.net This action is often mediated through the thromboxane (B8750289) A2 prostanoid receptor (TP receptor). nih.gov This finding is significant because it suggests that in conditions of high oxidative stress, isoprostanes may act as alternative activators of the TP receptor, contributing to hypertension or ischemia even when enzymatic thromboxane production is low. nih.gov Furthermore, isoprostanes can promote atherosclerosis by enhancing the adhesion of monocytes to endothelial cells, a key step in plaque formation. researchgate.net

Inflammatory and Immune Modulation: Isoprostanes can directly influence inflammatory processes. Studies have shown they can affect monocyte adhesion and modulate the expression of inflammatory genes within macrophages. researchgate.net Depending on the specific isomer and context, these effects can be pro-inflammatory, for example by increasing interleukin production, or potentially anti-inflammatory through pathways involving peroxisome proliferator-activated receptors (PPARs). researchgate.net

Neurotoxicity in the Central Nervous System: While F-ring isoprostanes are stable, their precursors can rearrange to form other structures, including E/D-ring isoprostanes. These can, in turn, dehydrate to form A/J-isoprostanes, which are known as cyclopentenone isoprostanes. researchgate.net These molecules are highly reactive and have been shown to induce neuronal apoptosis in vitro. This suggests they could be key neurotoxic products of the isoprostane pathway, actively contributing to the neurodegeneration observed in diseases where oxidative stress is high. researchgate.net

Biological SystemMechanistic Role of IsoprostanesReceptor/Pathway ImplicatedPathophysiological Consequence
CardiovascularVasoconstriction, promotion of monocyte adhesionThromboxane A2 (TP) ReceptorContributes to hypertension and atherosclerosis. nih.govresearchgate.net
Immune/InflammatoryModulation of macrophage gene expression, monocyte adhesionp38, ERK1/2, NFκB, PPARsDirectly influences inflammatory responses. researchgate.net
Central Nervous SystemInduction of neuronal apoptosis (by cyclopentenone derivatives)Adduction to cellular thiolsPotential mediator of neurodegeneration. researchgate.net
HemostasisModulation of platelet aggregationThromboxane A2 (TP) ReceptorAffects thrombotic processes. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal storage and handling protocols for 8-iso Prostaglandin F1α-d9 to ensure stability in experimental workflows?

  • Methodological Answer : Store lyophilized 8-iso PGF1α-d9 at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (≤1 month). For working solutions, prepare stock solutions in DMSO (e.g., 10 mM) and aliquot to avoid freeze-thaw cycles. Heating to 37°C with sonication improves solubility in aqueous buffers. Avoid exposure to light and oxygen to prevent degradation .

Q. How is this compound utilized as an internal standard in lipid peroxidation studies?

  • Methodological Answer : As a deuterated analog, 8-iso PGF1α-d9 compensates for matrix effects and ionization variability in mass spectrometry (MS). For quantification, spike known concentrations into biological samples (e.g., urine, plasma) before extraction. Use a calibration curve with a 1:1 ratio of analyte-to-internal standard to correct for recovery losses and instrument drift .

Q. What sample preparation techniques are recommended for isolating 8-iso PGF1α-d9 from complex biological matrices?

  • Methodological Answer : Solid-phase extraction (SPE) using C18 cartridges is preferred. Acidify urine/plasma (pH 3–4) and apply to preconditioned cartridges. Elute with methanol:ethyl acetate (1:1 v/v), dry under nitrogen, and reconstitute in mobile phase (e.g., acetonitrile:water with 0.1% formic acid). Centrifuge at 14,000×g to remove particulates before LC-MS/MS analysis .

Advanced Research Questions

Q. How can researchers validate an LC-MS/MS method for quantifying 8-iso PGF1α-d9 in oxidative stress studies?

  • Methodological Answer : Validate according to FDA bioanalytical guidelines:

  • Accuracy/Precision : Test intra-/inter-day variability at low, medium, and high concentrations (e.g., 50 pg/mL–500 pg/mL). Acceptable criteria: ≤15% CV.
  • Matrix Effects : Compare MS response in solvent vs. biological matrix (e.g., urine) spiked with 8-iso PGF1α-d9. Use post-column infusion to assess ion suppression.
  • Linearity : Ensure R² ≥0.99 over the dynamic range. Include deuterated standards to normalize isomer interference .

Q. What strategies resolve co-elution challenges between 8-iso PGF1α-d9 and structural isomers in chromatographic assays?

  • Methodological Answer : Optimize LC conditions using a phenyl-hexyl column (2.1 × 100 mm, 1.7 µm) with isocratic elution (acetonitrile:water, 65:35, 0.1% formic acid). Adjust flow rate (0.3 mL/min) and column temperature (40°C) to separate 8-iso PGF1α-d9 from F2α isomers. Confirm identity via MS/MS fragmentation patterns (e.g., m/z 353→193 for 8-iso PGF1α-d9) .

Q. How do experimental designs differ when quantifying 8-iso PGF1α-d9 in vivo versus in vitro models?

  • Methodological Answer :

  • In Vivo : Collect serial biological fluids (e.g., urine, plasma) to account for diurnal variation. Hydrolyze esterified forms (if measuring total isoprostanes) using alkaline saponification (1M KOH, 37°C, 30 min). Normalize to creatinine to correct for renal function .
  • In Vitro : Use cell lysates or culture media treated with antioxidants (e.g., butylated hydroxytoluene) to prevent ex vivo oxidation. Spike deuterated standard immediately post-harvest to minimize artifactual formation .

Q. What metabolic pathways and downstream biomarkers are associated with 8-iso PGF1α-d9 in disease models?

  • Methodological Answer : 8-iso PGF1α-d9 tracks non-enzymatic lipid peroxidation from arachidonic acid. In diabetes models, correlate its levels with HbA1c and 8-OHdG (DNA oxidation marker). For neurodegenerative studies, pair with glutathione peroxidase activity assays. Use multivariate regression to adjust for confounders (e.g., age, smoking status) in clinical cohorts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-iso Prostaglandin F1α-d9
Reactant of Route 2
8-iso Prostaglandin F1α-d9

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.